

In-Depth Technical Guide to ERK-IN-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ERK-IN-4

Cat. No.: B15612988

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, mechanism of action, and biological activity of the compound **ERK-IN-4**. It is intended to serve as a valuable resource for researchers and professionals engaged in the study of signal transduction and the development of novel therapeutics targeting the ERK pathway.

Introduction to ERK-IN-4

ERK-IN-4 is a cell-permeable, reversible thiazolidinedione-based inhibitor of Extracellular signal-Regulated Kinase (ERK).[1][2] It functions by binding to ERK2 near its docking domain, thereby preventing its interaction with protein substrates.[2][3][4] This mode of action inhibits the downstream signaling cascade without affecting the upstream phosphorylation of ERK1/2 by MEK1/2.[2][3][4] **ERK-IN-4** has demonstrated anti-proliferative properties in various cancer cell lines.[1][2][4][5]

Chemical Structure and Properties

IUPAC Name: 3-(2-Aminoethyl)-5-((4-ethoxyphenyl)methylene)-2,4-thiazolidinedione, monohydrochloride[6][7]

Chemical Formula: C₁₄H₁₇ClN₂O₃S[2][5]

CAS Number: 1049738-54-6[1][2][3][4][5][6][7][8][9]

Molecular Weight: 328.81 g/mol [6]

Structure:

Caption: Chemical structure of **ERK-IN-4**.

Quantitative Data

The following tables summarize the key quantitative data for **ERK-IN-4**.

Table 1: Binding Affinity

Target	Kd
ERK2	~5 μ M

Source:[1][2][3][4]

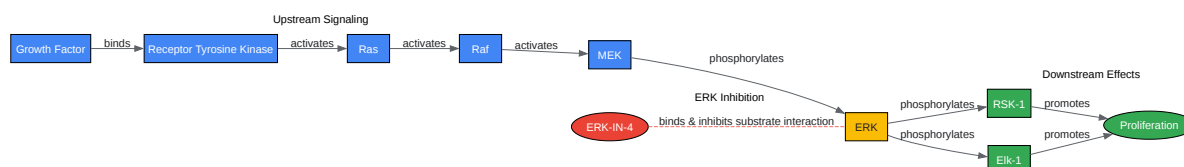
Table 2: Anti-proliferative Activity (IC50)

Cell Line	IC50
HeLa	15-20 μ M
A549	25 μ M
SUM-159	\leq 25 μ M

Source:[1][2][3][4]

Mechanism of Action and Signaling Pathway

ERK-IN-4 acts as a non-ATP-competitive inhibitor of ERK. It binds to a docking domain on ERK2, which is distinct from the active site. This binding event sterically hinders the interaction of ERK with its downstream substrates, such as Ribosomal S6 Kinase-1 (RSK-1) and the Ternary Complex Factor Elk-1, thereby preventing their phosphorylation and subsequent activation.[1][2][3][4] A key feature of **ERK-IN-4** is that it does not inhibit the phosphorylation of ERK itself by its upstream kinase, MEK.[1][2][3][4]



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Caption: ERK Signaling Pathway and Inhibition by **ERK-IN-4**.

Experimental Protocols

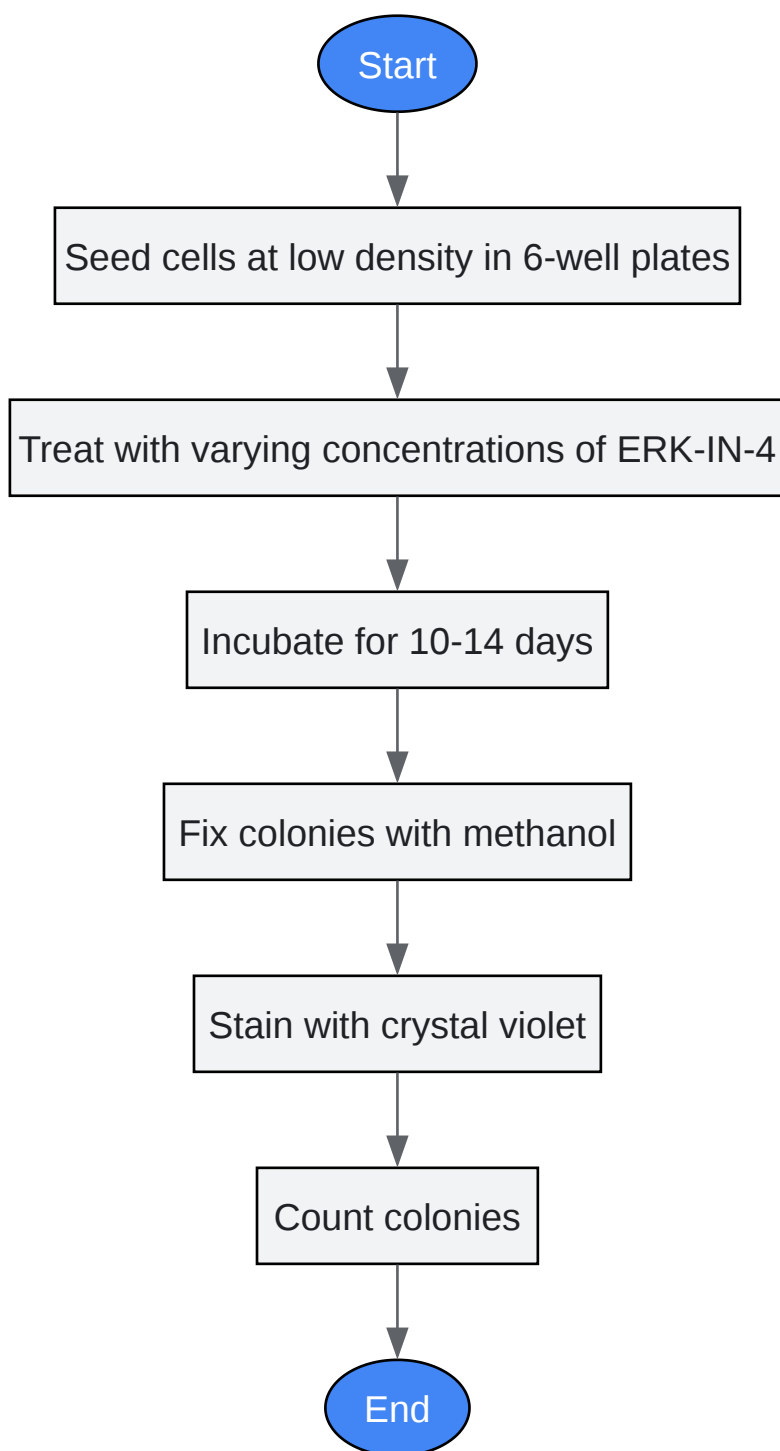
The following are representative protocols for key experiments to characterize the activity of **ERK-IN-4**. These are based on the methodologies described in the foundational paper by Hancock et al., 2005, and general laboratory practices.

Cell Culture and Maintenance

- Cell Lines: HeLa (human cervical cancer), A549 (human lung carcinoma), SUM-159 (human breast cancer).
- Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Anti-Proliferation Assay (Colony Formation Assay)

This protocol is designed to assess the long-term effect of **ERK-IN-4** on the proliferative capacity of cancer cells.



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- To cite this document: BenchChem. [In-Depth Technical Guide to ERK-IN-4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612988#structure-of-erk-in-4-compound]

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